molecular formula C14H18O4S B3034595 Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate CAS No. 1942858-50-5

Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate

Cat. No. B3034595
CAS RN: 1942858-50-5
M. Wt: 282.36
InChI Key: IWUXUMPMYUOEIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate can be inferred from the conjugate addition reactions described in the literature. For instance, the stereoselective conjugate addition of benzylic phenylsulfonyl carbanions to enoates derived from d-mannitol shows the potential for creating complex sulfonyl-containing structures . Additionally, the sulfonylation of benzylic C-H bonds through a three-component reaction involving aryldiazonium tetrafluoroborates, 4-methylphenols, and sodium metabisulfite under photocatalysis indicates a method for introducing sulfonyl groups into benzylic positions .

Molecular Structure Analysis

The molecular structure of compounds with sulfonyl groups can be characterized using various spectroscopic techniques. For example, vibrational spectroscopic studies, such as FT-IR and FT-Raman, along with density functional theory (DFT) calculations, have been used to determine the structural characteristics of a related compound, 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile . These techniques could be applied to analyze the molecular structure of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate.

Chemical Reactions Analysis

The chemical reactivity of sulfonyl-containing compounds can be complex. The radical addition cascade cyclization of 1,6-enynes with DMSO to access methylsulfonylated and carbonylated benzofurans under transition-metal-free conditions is an example of the type of chemical reactions that sulfonyl groups can undergo . This suggests that Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate may also participate in radical-mediated reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-containing compounds can be deduced from their synthesis and molecular structure. For instance, the optimization process for synthesizing Methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, indicates that sulfonyl groups can be introduced and manipulated under various reaction conditions, affecting the overall yield and purity of the final product . This information can be valuable when considering the synthesis and purification of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has explored the synthesis and properties of various methylsulfonyl compounds. For instance, methyl (Z)-3-(phenylsulfonyl)prop-2-enoate has been studied for its sulfonation properties and chemical reactions, indicating a potential framework for understanding similar compounds like Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate (Hirst & Parsons, 2003).

Bioactive Compounds from Natural Sources

  • Compounds structurally related to Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate have been isolated from natural sources like Raphanus sativus seeds. These include methyl-(E)-5-(methylsulfinyl) pent-4-enoate, suggesting potential biological activities and applications in natural product chemistry (Yu et al., 2020).

Applications in Organic Synthesis

  • The compound has relevance in organic synthesis, especially in stereoselective conjugate additions. Studies on similar molecules, like the conjugate addition of benzyl phenylsulfonyl carbanions to enoates derived from d-mannitol, provide insights into the potential synthetic applications of Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate (Ferreira et al., 2004).

Potential in Medicinal Chemistry

  • While specific studies on Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate's medicinal applications are not available, related compounds have been explored. For example, (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine has been investigated for its potential as an Na+/H+ antiporter inhibitor, suggesting avenues for pharmaceutical research in compounds with similar functional groups (Baumgarth, Beier, & Gericke, 1997).

properties

IUPAC Name

benzyl 2-methyl-2-methylsulfonylpent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4S/c1-4-10-14(2,19(3,16)17)13(15)18-11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUXUMPMYUOEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(C(=O)OCC1=CC=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate
Reactant of Route 2
Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate
Reactant of Route 3
Reactant of Route 3
Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate
Reactant of Route 4
Reactant of Route 4
Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate
Reactant of Route 5
Reactant of Route 5
Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate
Reactant of Route 6
Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.